molecular formula C11H15NO B15237572 (S)-7,8-Dimethylchroman-4-amine

(S)-7,8-Dimethylchroman-4-amine

Cat. No.: B15237572
M. Wt: 177.24 g/mol
InChI Key: XQXVQTSILZCMDL-JTQLQIEISA-N
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Description

(S)-7,8-Dimethylchroman-4-amine is a chiral compound with a chroman structure, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring. The presence of the amine group at the 4-position and the two methyl groups at the 7 and 8 positions make this compound unique. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7,8-Dimethylchroman-4-amine typically involves the following steps:

    Formation of the Chroman Ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an aldehyde or ketone under acidic conditions.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination, where the corresponding ketone or aldehyde is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The enantiomers can be separated using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Using continuous flow reactors to ensure efficient and scalable cyclization.

    Catalytic Reductive Amination: Employing heterogeneous catalysts to facilitate the reductive amination process.

    Enantioselective Synthesis: Utilizing chiral catalysts or biocatalysts to directly produce the desired enantiomer, thus avoiding the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-7,8-Dimethylchroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives such as amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

(S)-7,8-Dimethylchroman-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-7,8-Dimethylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. The chroman ring structure allows for hydrophobic interactions with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chromans: Compounds with a similar bicyclic structure but different substituents.

    Amines: Compounds with similar amine groups but different ring structures.

    Chiral Amines: Compounds with similar chiral centers but different functional groups.

Uniqueness

(S)-7,8-Dimethylchroman-4-amine is unique due to the specific positioning of its methyl groups and amine group, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(4S)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10H,5-6,12H2,1-2H3/t10-/m0/s1

InChI Key

XQXVQTSILZCMDL-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@H](CCO2)N)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCO2)N)C

Origin of Product

United States

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